Sorbinil

Overview

Description

Sorbinil is an aldose reductase inhibitor (ARI) that prevents the accumulation of sorbitol in cells or animals . It is being investigated for the treatment of diabetic complications including neuropathy and retinopathy .

Synthesis Analysis

Sorbinil can be synthesized using the Bucherer–Bergs synthesis . The process involves the preparation of 8-chloro-sorbinil, followed by reductive dehalogenation of this 8-chloro substituted analog using tritium gas in the presence of triethylamine .

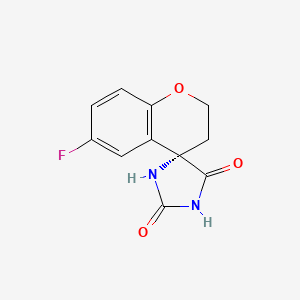

Molecular Structure Analysis

The molecular formula of Sorbinil is C11H9FN2O3 . It has a molar mass of 236.202 g/mol . The structure of Sorbinil was analyzed by superimposing the AKR1B15 structure model with the AKR1B10 crystallographic structures with tolrestat and sorbinil .

Chemical Reactions Analysis

Sorbinil is an active substance that opposes oxidation or inhibits reactions brought about by dioxygen or peroxides .

Physical And Chemical Properties Analysis

Sorbinil is a white to off-white powder . It has a density of 1.5±0.1 g/cm3 . The molar refractivity is 55.2±0.4 cm3 . It has a polar surface area of 67 Å2 and a polarizability of 21.9±0.5 10-24 cm3 .

Scientific Research Applications

Fighting Against Diabetic Complications

Sorbinil is an Aldose Reductase Inhibitor (ARI) that plays a significant role in preventing diabetic complications . Aldose reductase (AR) contributes to diabetes by generating excess intracellular superoxide and other mediators of oxidative stress through the polyol pathway . Experimental evidence indicates that Sorbinil can decrease AR activity and inhibit the polyol pathway . Both in vitro and animal model studies have reported the efficacy of Sorbinil in controlling the progression of diabetes .

Treatment of Chronic Painful Diabetic Neuropathy

A double-blind, randomized, placebo-controlled crossover trial of Sorbinil was undertaken in patients with chronic painful diabetic neuropathy . The study suggests that aldose reductase inhibitor treatment with Sorbinil may have an effect on symptomatic diabetic neuropathy in humans .

Preservation of Normal Nerve Myo-Inositol Content

Sorbinil treatment has been demonstrated to preserve normal nerve myo-inositol content . This preservation prevents the fall in nerve sodium-potassium ATPase activity that has been linked to conduction slowing in the diabetic rat .

These are some of the unique applications of Sorbinil in scientific research. Each application is based on different aspects of Sorbinil’s interaction with biological systems, demonstrating its versatility as a research tool. However, advanced clinical trials are required for Sorbinil so that it could be applied with the lowest efficacious dose in humans .

Mechanism of Action

Target of Action

Sorbinil primarily targets the enzyme Aldose Reductase . Aldose Reductase is an enzyme present in the lens and brain that removes excess glucose by converting it to sorbitol .

Mode of Action

Sorbinil acts as an inhibitor of Aldose Reductase . By inhibiting this enzyme, Sorbinil prevents the conversion of excess glucose into sorbitol .

Biochemical Pathways

The key biochemical pathway affected by Sorbinil is the polyol pathway . This pathway involves the conversion of glucose to sorbitol, a process that is catalyzed by Aldose Reductase . By inhibiting Aldose Reductase, Sorbinil effectively reduces the flux of glucose through this pathway .

Pharmacokinetics

The pharmacokinetics of Sorbinil have been studied in elderly volunteers . The elimination half-life of Sorbinil tends to be longer in males than in females, and there is no significant sex difference in its absorption, distribution, metabolism, and excretion (ADME) properties . The long elimination half-life suggests that accumulation of Sorbinil is likely to occur with chronic dosing .

Result of Action

The inhibition of Aldose Reductase by Sorbinil leads to a decrease in the level of sorbitol in cells . This can prevent the development of cataracts in the lens and neuropathy in peripheral nerves, which are common complications of diabetes .

Safety and Hazards

properties

IUPAC Name |

(4S)-6-fluorospiro[2,3-dihydrochromene-4,5'-imidazolidine]-2',4'-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O3/c12-6-1-2-8-7(5-6)11(3-4-17-8)9(15)13-10(16)14-11/h1-2,5H,3-4H2,(H2,13,14,15,16)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXANPKRCLVQAOG-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C13C(=O)NC(=O)N3)C=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=C([C@]13C(=O)NC(=O)N3)C=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0023587 | |

| Record name | Sorbinil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sorbinil | |

CAS RN |

68367-52-2 | |

| Record name | Sorbinil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68367-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sorbinil [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068367522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sorbinil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02712 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sorbinil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=355082 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sorbinil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sorbinil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SORBINIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G4186B906P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

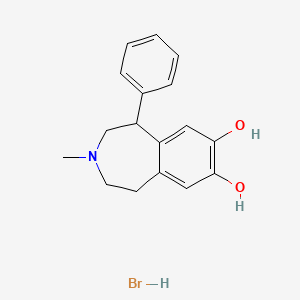

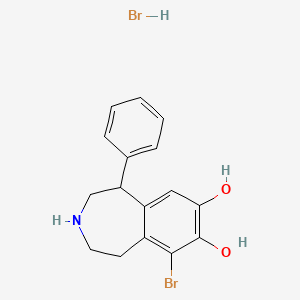

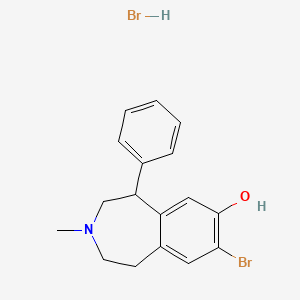

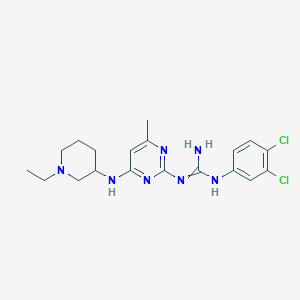

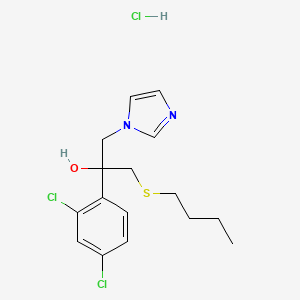

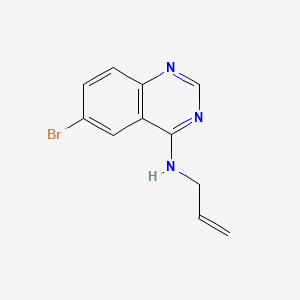

Feasible Synthetic Routes

Q & A

A: Sorbinil is a potent and relatively specific inhibitor of the enzyme aldose reductase (AR) [, , , , ].

A: Sorbinil primarily binds to the aldose reductase enzyme complexed with oxidized nicotinamide adenine dinucleotide phosphate (E.NADP+) to form a stable ternary dead-end complex, effectively preventing enzyme turnover and inhibiting its activity [, ]. This interaction has been described as a "sorbinil trap". []

A: Aldose reductase is a key enzyme in the polyol pathway, responsible for converting glucose to sorbitol. By inhibiting AR, Sorbinil reduces sorbitol accumulation in various tissues, including the lens, nerves, and glomeruli [, , , , , , ]. This reduction in sorbitol accumulation has been linked to improvements in nerve conduction velocity, prevention of diabetic complications like retinopathy and neuropathy, and improved renal function in animal models of diabetes [, , , , , , ].

A: The molecular formula of Sorbinil is C16H12N2O3S, and its molecular weight is 312.36 g/mol [].

ANone: While the provided research papers do not delve into detailed spectroscopic analysis of Sorbinil, its structure and chemical properties have been extensively studied. Researchers interested in spectroscopic data can refer to chemical databases like PubChem or ChemSpider.

ANone: Sorbinil is not known to have catalytic properties. It acts as an enzyme inhibitor rather than a catalyst.

ANone: The provided research papers primarily focus on in vitro and in vivo studies. While they don't discuss computational modeling in detail, these techniques likely played a role in understanding Sorbinil's interactions with aldose reductase and in designing improved inhibitors.

A: While the provided research focuses on Sorbinil, some papers compare its efficacy with other aldose reductase inhibitors, like tolrestat and E-0722 [, , ]. These comparisons provide insights into how structural variations influence potency and selectivity. Further research exploring the SAR of Sorbinil analogs is crucial for developing more effective and safer aldose reductase inhibitors.

A: While the provided research does not extensively detail Sorbinil's ADME profile, it highlights its oral bioavailability and ability to reach target tissues, including the lens, nerves, and glomeruli [, , , , , ].

A: Researchers have used various in vitro assays to assess Sorbinil's ability to inhibit aldose reductase activity, including those using purified enzymes and cell-based systems [, , , ].

A: Numerous animal models, including rats and dogs, have been used to study Sorbinil's effects on diabetic complications. These models include streptozotocin-induced diabetic rats, galactose-fed rats, and experimentally galactosemic dogs [, , , , , , , , , , , , ]. These models have provided valuable insights into Sorbinil's potential for preventing or ameliorating retinopathy, neuropathy, and nephropathy.

A: Yes, several clinical trials have been conducted with Sorbinil to evaluate its efficacy in treating diabetic neuropathy and retinopathy [, , , , ].

A: While the research papers don't specifically address Sorbinil resistance, some studies suggest that factors like variations in aldose reductase isoforms or changes in drug metabolism could potentially contribute to variations in response [, , ]. Further research is needed to fully elucidate potential resistance mechanisms.

A: While Sorbinil showed promise in preclinical studies, clinical trials revealed a significant adverse effect: hypersensitivity reactions, similar to those observed with phenytoin [, , , ]. These reactions, while uncommon, can be severe and limit Sorbinil's clinical utility.

A: While the research papers mainly focus on systemic administration, one study explored topical application of Sorbinil in a rat model of galactose cataract []. This study suggested that topical administration might result in systemic effects rather than localized action.

ANone: While the research papers do not explicitly detail quality control measures, adherence to good laboratory practices (GLP) and good manufacturing practices (GMP) is essential for ensuring the quality and reliability of research data and drug development processes.

ANone: The research papers do not specifically address Sorbinil's interactions with drug transporters. These interactions can significantly impact drug disposition and efficacy. Further research is needed to investigate potential drug-transporter interactions and their clinical implications.

ANone: The research papers do not provide specific details on Sorbinil's interactions with drug-metabolizing enzymes. Understanding these interactions is important for predicting potential drug-drug interactions.

ANone: The research papers primarily focus on Sorbinil's effects on specific tissues and do not provide detailed information about its overall biocompatibility or biodegradability.

A: Yes, researchers are continuously developing and evaluating new aldose reductase inhibitors as potential alternatives to Sorbinil. Additionally, other therapeutic strategies for managing diabetic complications, such as tight glycemic control and other pharmacological interventions, are being investigated [, , , ].

A: Essential resources include access to well-characterized animal models, sophisticated analytical techniques, expertise in drug discovery and development, and collaborations among scientists from different disciplines [, , , , , , , , , , , , ].

A: Sorbinil represents one of the early aldose reductase inhibitors that showed promise in preclinical studies and advanced to clinical trials []. While its clinical use was limited by hypersensitivity reactions, it played a crucial role in validating aldose reductase as a therapeutic target for diabetic complications and paving the way for the development of newer inhibitors.

A: Research on Sorbinil and aldose reductase inhibitors has brought together scientists from various disciplines, including biochemistry, pharmacology, endocrinology, ophthalmology, neurology, and nephrology [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]. This interdisciplinary collaboration is crucial for understanding the complex mechanisms underlying diabetic complications and developing effective therapeutic strategies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N',4-diamino-7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carboximidamide](/img/structure/B1682083.png)

![2-[(Z)-(2-Nitrofluoren-9-ylidene)methyl]phenol](/img/structure/B1682086.png)

![3-aminospiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one](/img/structure/B1682088.png)

![9H-Indeno[1,2-b][1,2,5]oxadiazolo[3,4-E]pyrazin-9-one](/img/structure/B1682091.png)